Cas no 16344-34-6 (2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid)

2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid
- 3-Pyridinecarboxylic acid, 2-[[4-(ethoxycarbonyl)phenyl]amino]-
-
- インチ: 1S/C15H14N2O4/c1-2-21-15(20)10-5-7-11(8-6-10)17-13-12(14(18)19)4-3-9-16-13/h3-9H,2H2,1H3,(H,16,17)(H,18,19)
- InChIKey: XYHYUIHEEDPISC-UHFFFAOYSA-N
- ほほえんだ: C1(NC2=CC=C(C(OCC)=O)C=C2)=NC=CC=C1C(O)=O
2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM507405-1g |
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinicacid |
16344-34-6 | 97% | 1g |
$396 | 2022-06-12 |
2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
5. Back matter
-
6. Book reviews
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
S. Ahmed Chem. Commun., 2009, 6421-6423
2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acidに関する追加情報
Research Brief on 2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid (CAS: 16344-34-6): Recent Advances and Applications
2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid (CAS: 16344-34-6) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings regarding its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid is its role as a precursor in the synthesis of anti-inflammatory and analgesic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant COX-2 inhibitory activity, suggesting its potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The study highlighted the compound's unique structural features, which allow for selective binding to the COX-2 enzyme.
In addition to its anti-inflammatory properties, recent research has also investigated the compound's potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid derivatives showed promising cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is often dysregulated in cancer cells.
Another area of interest is the compound's application in the development of antimicrobial agents. A recent preprint on bioRxiv described the synthesis of novel Schiff base derivatives of 2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid, which exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for addressing antibiotic resistance.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid derivatives. For instance, a 2023 review in Current Topics in Medicinal Chemistry pointed out the need for further studies to improve the bioavailability and metabolic stability of these compounds. Advanced formulation strategies, such as nanoparticle-based delivery systems, are currently being explored to overcome these limitations.
In conclusion, 2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid (CAS: 16344-34-6) represents a versatile scaffold with significant potential in drug discovery. Its applications span anti-inflammatory, anticancer, and antimicrobial therapies, making it a valuable focus for future research. Continued efforts to optimize its derivatives and explore novel formulations will be crucial for translating these findings into clinically viable therapeutics.
16344-34-6 (2-(4-Ethoxycarbonyl-phenylamino)-nicotinic acid) 関連製品
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)
- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)